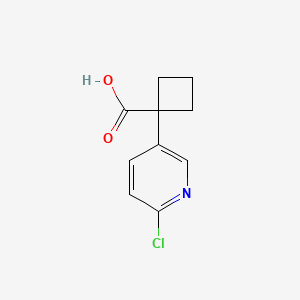

1-(6-Chloropyridin-3-YL)cyclobutanecarboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(6-chloropyridin-3-yl)cyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO2/c11-8-3-2-7(6-12-8)10(9(13)14)4-1-5-10/h2-3,6H,1,4-5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWKUGMFRFVOEEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=CN=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(6-Chloropyridin-3-YL)cyclobutanecarboxylic acid (CAS 1260666-35-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(6-chloropyridin-3-YL)cyclobutanecarboxylic acid, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The document details its physicochemical properties, outlines a plausible synthetic pathway based on related literature, and discusses its reactivity and potential applications. Safety and handling information is also provided to ensure its proper use in a laboratory setting. This guide is intended to be a valuable resource for researchers utilizing this compound in the synthesis of novel therapeutic agents and other advanced materials.

Introduction

This compound (CAS 1260666-35-0) is a bifunctional organic molecule that incorporates both a substituted pyridine ring and a cyclobutanecarboxylic acid moiety. The presence of the reactive carboxylic acid group, the versatile 6-chloropyridine core, and the three-dimensional cyclobutane scaffold make it an attractive starting material for the synthesis of complex molecular architectures. The cyclobutane motif, in particular, is increasingly utilized in medicinal chemistry to enhance the potency, selectivity, and pharmacokinetic profiles of drug candidates. This guide aims to consolidate the available technical information on this compound to facilitate its effective application in research and development.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below. It is important to note that while some data is available from commercial suppliers, experimentally verified values for properties such as melting point, boiling point, and solubility are not widely published in the scientific literature.

| Property | Value | Source |

| CAS Number | 1260666-35-0 | [1][2] |

| Molecular Formula | C₁₀H₁₀ClNO₂ | [1] |

| Molecular Weight | 211.65 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Physical Form | Brown solid | [1] |

| Purity | Typically ≥95-98% | [1][2] |

| Storage Temperature | 0-8 °C | [1] |

| InChI Key | TWKUGMFRFVOEEU-UHFFFAOYSA-N | [1] |

| SMILES | O=C(O)C1(CCC1)c2cc(Cl)ncc2 | [1] |

Synthesis and Reactivity

One potential pathway begins with the synthesis of a suitable cyclobutane precursor, such as a cyclobutanone or a cyclobutanecarbonitrile, which is then arylated with the 6-chloropyridine moiety. An alternative and well-documented approach for synthesizing the parent cyclobutanecarboxylic acid involves the decarboxylation of 1,1-cyclobutanedicarboxylic acid[3][4][5].

A highly relevant synthetic precursor, ethyl 1-(6-chloropyridin-3-yl)cyclobutane-1-carboxylate, is described in patent literature. The hydrolysis of this ester would directly yield the target carboxylic acid.

Postulated Synthesis Workflow

The following diagram illustrates a potential synthetic pathway:

Caption: Postulated synthetic pathway for the target compound.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, step-by-step protocol based on the postulated synthesis workflow. Note: This protocol has not been experimentally validated and should be adapted and optimized by a qualified chemist.

Step 1: Synthesis of Ethyl 1-(6-chloropyridin-3-yl)cyclobutane-1-carboxylate

-

To a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium dropwise. Stir the mixture for 30 minutes to generate lithium diisopropylamide (LDA).

-

Slowly add a solution of ethyl cyclobutanecarboxylate in anhydrous THF to the LDA solution at -78 °C. Stir for 1 hour to form the corresponding enolate.

-

In a separate flask, dissolve 2-chloro-5-iodopyridine and a suitable palladium catalyst (e.g., Pd(PPh₃)₄) in anhydrous THF.

-

Transfer the enolate solution to the solution containing the aryl halide and catalyst via cannula.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford ethyl 1-(6-chloropyridin-3-yl)cyclobutane-1-carboxylate.

Step 2: Hydrolysis to this compound

-

Dissolve the purified ethyl 1-(6-chloropyridin-3-yl)cyclobutane-1-carboxylate in a mixture of ethanol and water.

-

Add an excess of sodium hydroxide and heat the mixture to reflux for several hours, monitoring the reaction by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to a pH of approximately 3-4 with a dilute solution of hydrochloric acid.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to yield this compound.

Reactivity

The reactivity of this compound is dictated by its functional groups:

-

Carboxylic Acid: This group can undergo standard transformations such as esterification, amidation (e.g., through activation with coupling reagents like DCC or EDC), reduction to the corresponding alcohol, and conversion to the acid chloride.

-

6-Chloropyridine Ring: The chlorine atom can be displaced by various nucleophiles via nucleophilic aromatic substitution (SNAr), although this may require harsh conditions. More commonly, it can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-nitrogen bonds. The pyridine nitrogen can act as a base or a ligand for metal catalysts.

Spectroscopic Data (Predicted)

While experimentally obtained spectra are not publicly available, the expected spectroscopic characteristics can be predicted based on the structure of the molecule and data from similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals for the pyridine ring protons and the cyclobutane protons.

-

Pyridine Protons: Three distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). The proton at C2 (adjacent to the nitrogen) will likely be the most downfield, followed by the proton at C4, and then the proton at C5.

-

Cyclobutane Protons: A complex multiplet pattern in the aliphatic region (typically δ 1.8-3.0 ppm) due to the puckered nature of the cyclobutane ring and the diastereotopic nature of the methylene protons.

-

Carboxylic Acid Proton: A broad singlet, typically downfield (δ 10-12 ppm), which may be exchangeable with D₂O.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show ten distinct signals:

-

Pyridine Carbons: Five signals in the aromatic region (typically δ 120-160 ppm). The carbon bearing the chlorine atom (C6) and the carbon attached to the cyclobutane ring (C3) will have characteristic chemical shifts.

-

Cyclobutane Carbons: Signals for the quaternary carbon and the three methylene carbons in the aliphatic region (typically δ 20-60 ppm).

-

Carbonyl Carbon: A signal in the downfield region (typically δ 170-185 ppm).

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present:

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹.

-

C=C and C=N Stretches (Pyridine Ring): Multiple bands in the 1400-1600 cm⁻¹ region.

-

C-Cl Stretch: A band in the fingerprint region, typically around 600-800 cm⁻¹.

Mass Spectrometry

In the mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 211 and 213 in an approximate 3:1 ratio, which is characteristic of a compound containing one chlorine atom. Common fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and cleavage of the cyclobutane ring.

Applications in Drug Discovery and Medicinal Chemistry

The structural features of this compound make it a valuable building block in drug discovery.

Caption: Potential applications and functionalization of the core scaffold.

-

Scaffold for Kinase Inhibitors: The pyridine ring is a common motif in kinase inhibitors, often forming key hydrogen bonding interactions with the hinge region of the ATP-binding site. The carboxylic acid can be converted to various amides to explore structure-activity relationships (SAR).

-

GPCR Modulators and Ion Channel Blockers: The three-dimensional nature of the cyclobutane ring can provide a rigid scaffold to orient pharmacophoric groups in a defined spatial arrangement, which is often crucial for high-affinity binding to G-protein coupled receptors (GPCRs) and ion channels.

-

Metabolic Stability: The cyclobutane ring is generally more metabolically stable than more flexible aliphatic chains, which can lead to improved pharmacokinetic properties in drug candidates.

Safety and Handling

This compound should be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a promising building block for the synthesis of novel, biologically active compounds. Its unique combination of a functionalizable pyridine ring, a carboxylic acid handle, and a rigid cyclobutane scaffold provides medicinal chemists with a versatile platform for the design and synthesis of next-generation therapeutics. While further experimental data on its properties and reactivity are needed, this technical guide provides a solid foundation for researchers interested in utilizing this compound in their synthetic endeavors.

References

-

Wikipedia. Cyclobutanecarboxylic acid. [Link]

-

Organic Syntheses. 1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid. [Link]

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. 1-(6-Chloropyridin-3-YL)cyclopentane-1-carboxylic acid | 1505992-00-6 | Benchchem [benchchem.com]

- 3. Cyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 4. Cyclobutanecarboxylic acid - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Physicochemical Characteristics of 1-(6-chloropyridin-3-yl)cyclobutanecarboxylic acid

Abstract

This technical guide provides a comprehensive overview of the physicochemical characteristics of 1-(6-chloropyridin-3-yl)cyclobutanecarboxylic acid, a heterocyclic compound of interest in contemporary drug discovery and development. The document is structured to provide researchers, scientists, and drug development professionals with a thorough understanding of the molecule's fundamental properties, including its structural features, and established protocols for its detailed characterization. While experimentally determined data for this specific molecule is limited in publicly accessible literature, this guide synthesizes available information, provides expert insights based on analogous structures, and details robust methodologies for its empirical investigation. The guide covers essential parameters such as melting point, solubility, and pKa, alongside spectroscopic analysis through NMR, IR, and mass spectrometry. A plausible synthetic route is also discussed to provide context on potential impurities and related substances. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related molecular entities.

Introduction: Contextualizing a Modern Medicinal Chemistry Scaffold

The convergence of a strained aliphatic ring system with a functionalized aromatic heterocycle presents a compelling strategy in modern medicinal chemistry. This compound embodies this approach, integrating the unique conformational constraints of a cyclobutane ring with the electronically versatile chloropyridine moiety. The cyclobutane motif is increasingly utilized to enhance key drug-like properties, including metabolic stability and conformational rigidity, which can lead to improved potency and selectivity.[1][2][3] The three-dimensional nature of the cyclobutane ring offers opportunities for precise vectoral orientation of substituents, facilitating optimal interactions with biological targets.[2][3]

Concurrently, the chloropyridine scaffold is a well-established pharmacophore, present in numerous therapeutic agents.[4][5][6] The chlorine substituent can modulate the electronic properties of the pyridine ring, influencing its pKa and potential for hydrogen bonding and π-π stacking interactions. Furthermore, the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a key interaction in many drug-receptor binding events. The carboxylic acid functional group provides a crucial handle for salt formation to improve solubility and bioavailability, and can also participate in essential binding interactions with target proteins.

This guide will systematically explore the key physicochemical attributes of this compound, providing both foundational knowledge and practical experimental frameworks.

Molecular Identity and Structure

A foundational aspect of any chemical entity is its unambiguous identification. The structural and electronic features of this compound are key to understanding its chemical behavior and potential biological activity.

| Identifier | Value | Source |

| IUPAC Name | This compound | Sigma-Aldrich[7][8] |

| CAS Number | 1260666-35-0 | BLD Pharm[9][10], Sigma-Aldrich[7][8] |

| Molecular Formula | C₁₀H₁₀ClNO₂ | BLD Pharm[9][10], Sigma-Aldrich[7][8] |

| Molecular Weight | 211.64 g/mol | BLD Pharm[9][10] |

| InChI Key | TWKUGMFRFVOEEU-UHFFFAOYSA-N | Sigma-Aldrich[7][8] |

Below is a 2D representation of the molecular structure, generated using the SMILES code: O=C(O)C1(CCC1)c2ccc(Cl)nc2.

Caption: 2D structure of this compound.

Physicochemical Properties: A Detailed Examination

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic behavior. This section outlines the key properties of this compound and provides detailed protocols for their experimental determination.

Physical State and Appearance

The compound is typically supplied as a brown solid.[8] The color may be indicative of minor impurities, and purification via recrystallization may be necessary to obtain a crystalline solid suitable for precise physical measurements.

Melting Point

The melting point is a crucial indicator of purity. For a pure crystalline solid, the melting range is typically narrow (0.5-1.0°C).[4]

Estimated Melting Point: The melting point of the parent cyclobutanecarboxylic acid is approximately -7.5°C, while that of 6-chloropyridine-3-carboxylic acid is 190°C (with decomposition).[10] Given the increased molecular weight and potential for strong intermolecular interactions (hydrogen bonding from the carboxylic acid and dipole-dipole interactions from the chloropyridine), the melting point of the title compound is expected to be a sharp, high value, likely closer to that of the substituted pyridine parent.

Experimental Protocol for Melting Point Determination (Capillary Method):

-

Sample Preparation: Finely powder a small amount of the dried crystalline solid.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[2][3]

-

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus (e.g., Mel-Temp or similar).[2]

-

Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting range. This helps in setting the parameters for a more accurate measurement.

-

Accurate Determination: Using a fresh sample, heat the apparatus to a temperature approximately 15-20°C below the estimated melting point. Then, reduce the heating rate to 1-2°C per minute.

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the sample.

Solubility

Solubility in aqueous and organic media is a critical parameter influencing bioavailability and formulation development.

Qualitative Solubility Profile (Predicted):

-

Water: The presence of the polar carboxylic acid and pyridine nitrogen suggests some aqueous solubility. However, the hydrophobic cyclobutane and chlorophenyl moieties will limit this. Solubility is expected to be pH-dependent.

-

Aqueous Base (e.g., 5% NaOH, 5% NaHCO₃): The carboxylic acid (a weak acid) will be deprotonated to form a more soluble carboxylate salt. Therefore, the compound is expected to be soluble in aqueous base.[8]

-

Aqueous Acid (e.g., 5% HCl): The pyridine nitrogen (a weak base) will be protonated to form a more soluble pyridinium salt. Thus, solubility in aqueous acid is also expected.

-

Organic Solvents (e.g., Methanol, DMSO, DMF): The compound is anticipated to have good solubility in polar organic solvents.

Experimental Protocol for Qualitative Solubility Determination:

-

Solvent Addition: To approximately 10-20 mg of the solid in a small test tube, add 1 mL of the chosen solvent (e.g., water, 5% NaOH, 5% HCl, methanol) in portions.

-

Mixing: Agitate the mixture vigorously after each addition.

-

Observation: Observe for complete dissolution. If the compound dissolves, it is classified as soluble. If a significant portion remains undissolved, it is classified as insoluble.

Acidity and Basicity (pKa)

The pKa values dictate the ionization state of the molecule at a given pH, which profoundly impacts its solubility, permeability, and interaction with biological targets. This molecule possesses both an acidic carboxylic acid group and a basic pyridine nitrogen.

Estimated pKa Values:

-

Carboxylic Acid: The pKa of cyclobutanecarboxylic acid is approximately 4.79. The electron-withdrawing nature of the attached chloropyridine ring would be expected to slightly lower this pKa, making it a stronger acid. A pKa in the range of 3.5-4.5 is a reasonable estimate.

-

Pyridine Nitrogen: The pKa of pyridine is approximately 5.2. The electron-withdrawing effect of the chlorine atom is expected to decrease the basicity of the pyridine nitrogen, thus lowering its pKa. An estimated pKa for the pyridinium ion would be in the range of 2-3.

Experimental Protocol for pKa Determination (Potentiometric Titration):

-

Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a suitable co-solvent/water mixture (e.g., 20% acetonitrile in water) to a known concentration (e.g., 1 mM).[11][12]

-

Apparatus Setup: Use a calibrated pH meter with a suitable electrode and a precision automated titrator. Maintain a constant temperature and ionic strength (e.g., with 0.15 M KCl).[12]

-

Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) to determine the acidic pKa. To determine the basic pKa, first acidify the sample with a strong acid (e.g., 0.1 M HCl) and then titrate with the strong base.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve.[12]

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule.

Expected ¹H NMR Spectral Features:

-

Pyridine Protons: Three signals in the aromatic region (typically δ 7.0-9.0 ppm), exhibiting coupling patterns characteristic of a 2,5-disubstituted pyridine ring.

-

Cyclobutane Protons: A set of complex multiplets in the aliphatic region (typically δ 1.5-3.0 ppm).

-

Carboxylic Acid Proton: A broad singlet, typically downfield (δ 10-13 ppm), which is exchangeable with D₂O.

Expected ¹³C NMR Spectral Features:

-

Pyridine Carbons: Five signals in the aromatic region (typically δ 120-160 ppm). The carbon bearing the chlorine will be significantly affected.

-

Cyclobutane Carbons: Signals in the aliphatic region (typically δ 20-50 ppm). The quaternary carbon attached to the pyridine ring will be further downfield.

-

Carboxylic Carbonyl Carbon: A signal in the downfield region (typically δ 170-185 ppm).

Experimental Protocol for NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard 1D experiments are typically sufficient for initial characterization. 2D experiments (e.g., COSY, HSQC, HMBC) can be used for unambiguous assignment of all signals.

-

Data Processing and Interpretation: Process the raw data (Fourier transformation, phasing, and baseline correction). Integrate the ¹H NMR signals and assign the chemical shifts and coupling constants to the respective protons in the molecule. Assign the chemical shifts in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹.[13]

-

C-H Stretch (Aromatic and Aliphatic): Sharp peaks around 3100-3000 cm⁻¹ (aromatic) and 3000-2850 cm⁻¹ (aliphatic).

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band in the range of 1760-1690 cm⁻¹.[13]

-

C=C and C=N Stretches (Pyridine Ring): Medium to weak absorptions in the 1600-1450 cm⁻¹ region.

-

C-O Stretch (Carboxylic Acid): A band in the 1320-1210 cm⁻¹ region.[13]

-

C-Cl Stretch: A band typically in the 800-600 cm⁻¹ region.

Experimental Protocol for FTIR Analysis (KBr Pellet Method):

-

Sample Preparation: Grind 1-2 mg of the solid sample with approximately 200 mg of dry, FTIR-grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.[1]

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

-

Data Interpretation: Identify the major absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.

Expected Mass Spectral Data:

-

Molecular Ion (M⁺): An ion corresponding to the molecular weight of the compound (211.64 g/mol ). Due to the presence of chlorine, an isotopic pattern will be observed, with a peak at m/z ≈ 211 (for ³⁵Cl) and a peak at m/z ≈ 213 (for ³⁷Cl) in an approximate 3:1 ratio.

-

Fragmentation: Common fragmentation pathways may include the loss of the carboxylic acid group (-COOH), the chlorine atom (-Cl), and cleavage of the cyclobutane ring.

Experimental Protocol for LC-MS Analysis:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent compatible with the LC mobile phase (e.g., acetonitrile/water mixture).

-

LC Separation: Inject the sample onto a suitable HPLC or UHPLC column (e.g., C18) to separate the analyte from any impurities.

-

MS Detection: The eluent from the LC is directed to the mass spectrometer. Use an appropriate ionization technique, such as electrospray ionization (ESI), typically in positive ion mode to protonate the pyridine nitrogen.[14]

-

Data Acquisition: Acquire mass spectra over a suitable m/z range. If using tandem mass spectrometry (MS/MS), select the molecular ion and fragment it to obtain structural information.

-

Data Analysis: Determine the m/z of the molecular ion and confirm the isotopic pattern for chlorine. Analyze the fragmentation pattern to further support the proposed structure.

Synthesis and Potential Impurities

Understanding the synthetic route to this compound is crucial for anticipating potential impurities that may affect its physicochemical properties and biological activity. A plausible synthetic approach is outlined below.

Caption: A plausible synthetic workflow for the target compound.

Potential Impurities:

-

Starting Materials: Unreacted 6-chloropyridin-3-ylacetonitrile and 1,3-dibromopropane.

-

Intermediates: Incomplete hydrolysis or decarboxylation could leave traces of the nitrile or ester intermediates.

-

Byproducts: Side reactions could lead to the formation of oligomeric or rearranged products.

The presence of these impurities can be monitored using the analytical techniques described in Section 4, particularly HPLC and LC-MS.

Conclusion and Future Perspectives

This technical guide has provided a detailed framework for understanding and characterizing the physicochemical properties of this compound. While a complete, experimentally verified dataset for this specific molecule is not yet widely available, this guide has leveraged data from analogous structures and established analytical protocols to create a robust resource for researchers. The unique combination of the cyclobutane and chloropyridine moieties makes this compound a promising scaffold for further investigation in drug discovery.

Future work should focus on the empirical determination of the physicochemical properties outlined in this guide. A full crystallographic analysis would provide definitive information on the solid-state conformation. Detailed studies on its metabolic stability and pharmacokinetic profile will be essential for evaluating its potential as a drug candidate. The protocols and foundational information presented herein provide a clear roadmap for these future investigations.

References

- Radboud Repository. Cyclobutanes in Small‐Molecule Drug Candidates.

- BenchChem. Applications of Cyclobutane in Medicinal Chemistry: Application Notes and Protocols.

- BLD Pharm. This compound.

- PubMed Central (PMC). Cyclobutanes in Small‐Molecule Drug Candidates.

- BenchChem. Application Notes and Protocols for FTIR Spectroscopy of Dicarboxylic Acids.

- Wired Chemist. Determination of Melting Point.

- PubMed. Cyclobutanes in Small-Molecule Drug Candidates.

- The Synthesis and Properties of Cyclobutanecarboxylic Acid (CAS 3721-95-7).

- IR: carboxylic acids.

- Edisco. Melting point determination.

- SSERC. Melting point determination.

- Melting point determination.

- Carboxylic Acid Unknowns and Titration.

- Chempanda. Chloropyridine: Common isomorphs, synthesis, reactions and applications.

- pKa Values from Potentiometric Titrations in 20% AN Medium (Unless Otherwise Stated).

- BenchChem. 1-(6-Methyl-pyridin-3-YL)-cyclopropanecarboxylic acid.

- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.

- PubMed Central (PMC). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.

- Sigma-Aldrich. 6-Chloropyridine-3-carboxylic acid 99 5326-23-8.

- BLD Pharm. This compound.

- Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration.

- SciSpace. Current developments in LC-MS for pharmaceutical analysis..

- Scribd. Procedure For Determining Solubility of Organic Compounds | PDF.

- Sigma-Aldrich. This compound.

- Sigma-Aldrich. This compound.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Determination of Melting Point [wiredchemist.com]

- 3. edisco.it [edisco.it]

- 4. SSERC | Melting point determination [sserc.org.uk]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. scribd.com [scribd.com]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. 1260666-35-0|this compound|BLD Pharm [bldpharm.com]

- 11. researchgate.net [researchgate.net]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. scispace.com [scispace.com]

1-(6-chloro-3-pyridinyl)cyclobutanecarboxylic acid spectral data (NMR, MS, IR)

An In-Depth Technical Guide to the Spectral Characterization of 1-(6-chloro-3-pyridinyl)cyclobutanecarboxylic acid

Foreword: The Imperative of Spectral Analysis in Modern Drug Discovery

In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. For compounds like 1-(6-chloro-3-pyridinyl)cyclobutanecarboxylic acid, a molecule with potential applications in medicinal chemistry, a comprehensive understanding of its spectral properties is not merely an academic exercise. It is a critical component of quality control, regulatory submission, and the elucidation of its metabolic fate. This guide provides a detailed, field-proven framework for the acquisition and interpretation of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral data for this specific molecule, grounded in the principles of modern analytical chemistry.

Molecular Structure and Analytical Overview

The subject of our analysis is 1-(6-chloro-3-pyridinyl)cyclobutanecarboxylic acid. Its structure, comprising a chloropyridine ring attached to a cyclobutane carboxylic acid moiety, presents a unique analytical puzzle. Each functional group imparts distinct and measurable characteristics to the molecule's interaction with different forms of electromagnetic radiation and in the gas phase, which we can harness for its identification and characterization.

An In-Depth Technical Guide to the Solubility of 1-(6-Chloropyridin-3-YL)cyclobutanecarboxylic Acid in Organic Solvents

Abstract

Introduction: The Critical Role of Solubility

1-(6-Chloropyridin-3-YL)cyclobutanecarboxylic acid is a heterocyclic carboxylic acid derivative. Such molecules are common structural motifs in medicinal chemistry, serving as crucial building blocks for more complex therapeutic agents. The compound features a polar carboxylic acid group capable of hydrogen bonding, a moderately polar chloropyridine ring, and a nonpolar cyclobutane scaffold. This combination of functional groups suggests a nuanced solubility profile that will be highly dependent on the chosen solvent system.

Understanding the solubility of this intermediate is paramount for:

-

Process Chemistry: Selecting appropriate solvents for synthesis, reaction workup, and crystallization to optimize yield, purity, and scalability.

-

Preformulation Studies: Identifying suitable solvent systems for early-stage formulation development, including for toxicological and pharmacological studies.

-

Analytical Method Development: Ensuring the compound remains dissolved in the chosen diluent during analytical procedures like High-Performance Liquid Chromatography (HPLC).[3]

This guide will provide the necessary tools to approach these challenges from a position of scientific rigor and practical insight.

Theoretical Framework: Predicting Solubility Behavior

The solubility of a solute in a solvent is dictated by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The guiding principle is "like dissolves like," which states that substances with similar polarities and hydrogen bonding capabilities are more likely to be miscible.[4][5][6]

2.1. Molecular Structure Analysis of this compound

-

Hydrogen Bond Donor/Acceptor: The carboxylic acid group (-COOH) is a strong hydrogen bond donor (the -OH proton) and acceptor (the C=O and -OH oxygens). This is the primary driver of solubility in polar, protic solvents.

-

Polarity: The chloropyridine ring introduces polarity due to the electronegativity of the nitrogen and chlorine atoms, creating dipole moments.

-

Nonpolar Regions: The cyclobutane ring is a nonpolar, aliphatic moiety that will favor interactions with nonpolar solvents.

2.2. Expected Solubility Across Solvent Classes:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected. These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the carboxylic acid group and interacting with the polar pyridine ring.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good to high solubility is anticipated. These solvents are polar and can act as hydrogen bond acceptors, interacting favorably with the carboxylic acid proton.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Low solubility is expected. These solvents lack the ability to form hydrogen bonds or engage in strong dipole-dipole interactions, making it energetically unfavorable to break the strong solute-solute interactions (crystal lattice energy) of the solid compound.[4][5]

Experimental Determination: The Equilibrium Shake-Flask Method

To obtain definitive, thermodynamically valid solubility data, the equilibrium shake-flask method is the universally recognized gold standard.[7][8] This method measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound.

Rationale for the Shake-Flask Method: This approach is favored for its reliability and direct measurement of thermodynamic equilibrium, which is crucial for accurate physical chemistry characterization.[1][8] By ensuring an excess of solid material is present and allowing sufficient time for the system to equilibrate, the resulting concentration represents the true solubility limit under the specified conditions.

Diagram: Experimental Workflow for Solubility Determination

Caption: Workflow for the Shake-Flask Solubility Method.

Detailed Step-by-Step Protocol

Materials:

-

This compound (solid)

-

HPLC-grade organic solvents (e.g., Methanol, Acetonitrile, Ethyl Acetate, Toluene)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

0.45 µm chemical-resistant syringe filters

-

Calibrated pipettes

-

HPLC system with UV detector

Protocol:

-

Preparation (Self-Validating System):

-

Add an excess amount of the solid compound to a series of glass vials (one for each solvent). An "excess" is visually confirmed when undissolved solid remains at the end of the experiment. This is a critical self-validating step, as it ensures equilibrium with the solid phase is possible.[8]

-

Expertise & Experience: A common starting point is to add ~10-20 mg of solid to 1-2 mL of solvent.

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Temperature control is crucial as solubility is temperature-dependent.[4]

-

Agitate the samples for a predetermined period. A minimum of 24 hours is recommended, but 48-72 hours is often necessary to ensure true equilibrium is reached.[9]

-

Trustworthiness: To validate the equilibration time, a preliminary experiment can be run where samples are taken at various time points (e.g., 8, 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration plateaus.[9]

-

-

Sample Processing:

-

After equilibration, remove the vials and allow them to stand briefly.

-

To separate the saturated solution from the excess solid, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).

-

Expertise & Experience: Immediately after centrifugation, carefully draw the supernatant using a syringe and filter it through a 0.45 µm syringe filter. This removes any remaining fine particulates that could interfere with the analysis. Filtration is a mandatory step to ensure only the dissolved compound is measured.[9]

-

Accurately dilute a known volume of the filtered supernatant into a suitable diluent (typically the HPLC mobile phase) to bring the concentration within the range of the analytical calibration curve.

-

-

Analytical Quantification (HPLC-UV):

-

Prepare a series of calibration standards of the compound in the same diluent used for the samples.

-

Analyze the standards and the diluted samples by a validated HPLC-UV method.

-

Generate a calibration curve by plotting the peak area against the known concentration of the standards. The curve must have a correlation coefficient (R²) of >0.99 for the data to be considered trustworthy.

-

Calculate the concentration of the diluted sample using the regression equation from the calibration curve.

-

Back-calculate the original solubility in the organic solvent, accounting for the dilution factor.

-

Data Presentation and Interpretation

Quantitative solubility data should be summarized in a clear, structured table for easy comparison.

Table 1: Hypothetical Solubility Data for this compound at 25°C

| Solvent | Solvent Class | Polarity Index | Predicted Solubility | Experimental Solubility (mg/mL) |

| Methanol | Polar Protic | 5.1 | High | [Researcher to fill in] |

| Acetonitrile | Polar Aprotic | 5.8 | High | [Researcher to fill in] |

| Acetone | Polar Aprotic | 5.1 | Moderate-High | [Researcher to fill in] |

| Ethyl Acetate | Moderately Polar | 4.4 | Moderate | [Researcher to fill in] |

| Dichloromethane | Nonpolar | 3.1 | Low | [Researcher to fill in] |

| Toluene | Nonpolar | 2.4 | Very Low | [Researcher to fill in] |

| Hexane | Nonpolar | 0.1 | Insoluble | [Researcher to fill in] |

Interpreting the Results: The experimental data should be analyzed in the context of the theoretical principles. For instance, higher solubility in methanol versus toluene would be attributed to the favorable hydrogen bonding and polar interactions between the compound's carboxylic acid and chloropyridine moieties with the methanol solvent, which are absent in toluene.

Diagram: Key Intermolecular Interactions

Sources

- 1. improvedpharma.com [improvedpharma.com]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. asianjpr.com [asianjpr.com]

- 4. Solubility factors when choosing a solvent [labclinics.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. homework.study.com [homework.study.com]

- 7. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. who.int [who.int]

An In-Depth Technical Guide to the Synthesis of 1-(6-Chloropyridin-3-YL)cyclobutanecarboxylic Acid

This guide provides a comprehensive overview of a robust and scalable synthesis pathway for 1-(6-Chloropyridin-3-YL)cyclobutanecarboxylic acid, a key building block in modern drug discovery. The presented methodology is grounded in established chemical principles and supported by detailed experimental protocols, offering researchers and drug development professionals a practical and scientifically rigorous resource.

Introduction: The Significance of a Privileged Scaffold

This compound has emerged as a valuable scaffold in medicinal chemistry. The unique combination of a substituted pyridine ring and a cyclobutane carboxylic acid moiety imparts favorable physicochemical properties and diverse biological activities to molecules incorporating this fragment. Its rigid cyclobutane core allows for precise spatial orientation of substituents, a critical factor in optimizing drug-target interactions. The 6-chloropyridine group offers a handle for further chemical modification through various cross-coupling reactions, enabling the exploration of a broad chemical space. This guide will focus on a reliable synthetic route, elucidating the rationale behind each step to empower researchers in their synthetic endeavors.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule suggests a convergent approach, focusing on the key carbon-carbon bond formation between the pyridine and cyclobutane rings. Two primary strategies are considered: the formation of this bond at the carboxylic acid stage or, more strategically, at the nitrile stage, followed by hydrolysis. The latter approach is often preferred as the nitrile group can be more tolerant of certain reaction conditions and can be reliably hydrolyzed to the desired carboxylic acid in the final step.

Our chosen pathway, detailed below, leverages the synthesis of an intermediate, 1-(6-chloropyridin-3-yl)cyclobutanecarbonitrile, followed by its hydrolysis. This strategy offers a practical and efficient route to the target compound.

An In-Depth Technical Guide to the Potential Biological Targets of 1-(6-Chloropyridin-3-YL)cyclobutanecarboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the potential biological targets of 1-(6-chloropyridin-3-yl)cyclobutanecarboxylic acid and its derivatives. As a senior application scientist, the following content is structured to offer not just a list of possibilities, but a scientifically-grounded rationale for target consideration, complete with actionable experimental protocols for validation.

Introduction: Deconstructing the Molecule for Target Prediction

The chemical structure of this compound presents key pharmacophoric features that guide our investigation into its potential biological interactions. The molecule can be dissected into three main components: a 6-chloropyridine ring, a cyclobutane linker, and a carboxylic acid group. This combination of a halogenated aromatic system, a rigid cycloalkane, and an acidic functional group suggests potential interactions with specific classes of proteins, including receptors and enzymes.[1][2]

Our analysis points to two primary, high-probability target classes: G-Protein Coupled Receptors (GPCRs) , specifically GPR109A , and ligand-gated ion channels , with a focus on Nicotinic Acetylcholine Receptors (nAChRs) .

Primary Potential Target Class 1: G-Protein Coupled Receptor 109A (GPR109A)

GPR109A, also known as Hydroxycarboxylic Acid Receptor 2 (HCA2), is a Gi protein-coupled receptor that is endogenously activated by nicotinic acid (niacin).[3][4] Its activation leads to a decrease in intracellular cyclic AMP (cAMP) levels, which in adipocytes, results in the inhibition of lipolysis.[3]

Rationale for GPR109A as a Target

The structural similarity of this compound to nicotinic acid is the primary reason for considering GPR109A as a target. The pyridine-3-carboxylic acid core is a known scaffold for GPR109A agonism.[5] The chloro- and cyclobutane-substitutions can be viewed as modifications to the basic nicotinic acid structure, potentially influencing potency, selectivity, and pharmacokinetic properties. Such modifications are a common strategy in the design of novel GPR109A agonists.[6]

Experimental Validation of GPR109A Activity

A tiered approach is recommended for validating the interaction of the derivatives with GPR109A.

Tier 1: In Vitro Functional Assays

-

cAMP Assay: This is the foundational functional assay for GPR109A, which couples to Gi, inhibiting adenylyl cyclase and reducing cAMP levels.

Experimental Protocol: cAMP Assay

-

Cell Culture: Utilize a cell line stably expressing human GPR109A, such as CHO-K1 or HEK293 cells.

-

Cell Plating: Seed the cells in a 96- or 384-well plate and culture overnight.

-

Compound Treatment: On the day of the assay, replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Add the test compounds at various concentrations.

-

Forskolin Stimulation: After a brief incubation with the test compounds, stimulate the cells with forskolin, a potent activator of adenylyl cyclase, to induce a robust cAMP signal. Nicotinic acid should be used as a positive control.

-

Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

-

Data Analysis: Plot the cAMP levels against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

-

β-Arrestin Recruitment Assay: GPR109A activation also leads to the recruitment of β-arrestin. This can be measured using techniques like Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC).

Tier 2: In Vitro Binding Assays

-

Radioligand Binding Assay: This assay directly measures the binding of the test compound to the receptor.

Experimental Protocol: Radioligand Binding Assay

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing GPR109A.

-

Assay Setup: In a 96-well plate, combine the cell membranes, a radiolabeled GPR109A ligand (e.g., [3H]-nicotinic acid), and the test compound at various concentrations.

-

Incubation: Incubate the mixture to allow for binding to reach equilibrium.

-

Separation: Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

-

Detection: Measure the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Determine the Ki value of the test compound by competitive binding analysis.

-

Signaling Pathway

Caption: GPR109A signaling pathway upon agonist binding.

Primary Potential Target Class 2: Nicotinic Acetylcholine Receptors (nAChRs)

nAChRs are ligand-gated ion channels that are permeable to cations, including Na+, K+, and Ca2+. They are widely expressed in the central and peripheral nervous systems and play crucial roles in neurotransmission.[7]

Rationale for nAChRs as a Target

The 6-chloropyridin-3-yl moiety is a well-established pharmacophore in compounds that modulate nAChR activity.[8] This structural feature is present in several known nAChR agonists and allosteric modulators.[9][10] The cyclobutanecarboxylic acid portion of the molecule would likely influence the subtype selectivity and the mode of action (e.g., agonist, antagonist, or allosteric modulator).

Experimental Validation of nAChR Activity

Given the diversity of nAChR subtypes, a panel of assays targeting the most relevant subtypes (e.g., α4β2, α7, α3β4) is necessary.

Tier 1: In Vitro Functional Assays

-

Electrophysiology: This is the gold standard for characterizing the activity of compounds at ligand-gated ion channels.

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes

-

Oocyte Preparation: Harvest and prepare Xenopus laevis oocytes.

-

cRNA Injection: Inject the oocytes with cRNA encoding the desired nAChR subunits (e.g., human α4 and β2).

-

Incubation: Incubate the oocytes for 2-7 days to allow for receptor expression.

-

Recording: Place an oocyte in a recording chamber and impale it with two electrodes (one for voltage clamping and one for current recording).

-

Compound Application: Perfuse the oocyte with a solution containing a sub-maximal concentration of acetylcholine (ACh) to elicit a baseline current. Then, co-apply the test compound with ACh to assess its modulatory effects (potentiation or inhibition). To test for direct agonism, apply the compound in the absence of ACh.

-

Data Analysis: Measure the change in current amplitude in the presence of the test compound to determine its effect.

-

-

Calcium Flux Assay: For nAChR subtypes that are permeable to Ca2+, a fluorescent calcium flux assay can be used as a higher-throughput functional screen.

Tier 2: In Vitro Binding Assays

-

Radioligand Binding Assay: Similar to the GPR109A binding assay, this can be used to determine the affinity of the test compounds for different nAChR subtypes using subtype-selective radioligands (e.g., [3H]-epibatidine for α4β2, [125I]-α-bungarotoxin for α7).

Experimental Workflow

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. GPR109A, GPR109B and GPR81, a family of hydroxy-carboxylic acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of novel pyrrole derivatives as potent agonists for the niacin receptor GPR109A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 8. 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators [mdpi.com]

- 10. Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]

In silico docking studies of 1-(6-Chloropyridin-3-YL)cyclobutanecarboxylic acid

An In-Depth Technical Guide to In Silico Docking Studies of 1-(6-Chloropyridin-3-YL)cyclobutanecarboxylic Acid

Abstract

This technical guide provides a comprehensive framework for conducting in silico molecular docking studies on novel or uncharacterized small molecules, using this compound as a case study. In the absence of a known biological target, this guide pioneers a workflow that commences with robust target identification through in silico target fishing methodologies. Subsequently, it delineates a meticulous, step-by-step protocol for molecular docking, encompassing ligand and receptor preparation, docking simulation, and rigorous analysis of the results. This document is intended for researchers, computational chemists, and drug development professionals, offering field-proven insights and explaining the causal reasoning behind critical experimental choices to ensure scientific integrity and reproducibility.

Introduction

The journey of a small molecule from a chemical entity to a therapeutic agent is fraught with challenges, primary among which is the identification of its biological target. This compound is a novel compound with potential pharmacological relevance. However, without an established molecular target, traditional structure-based drug design approaches are inapplicable. This guide addresses this pivotal challenge by first elucidating a strategy for target identification, a process often referred to as "target fishing" or "reverse docking".[1][2][3]

Molecular docking is a powerful computational technique that predicts the preferred orientation of a molecule when bound to a target, forming a stable complex.[1][4][5] It is an indispensable tool in modern drug discovery, enabling the rapid screening of vast chemical libraries and providing insights into the molecular basis of ligand-receptor interactions.[6][7] This guide will provide a detailed, practical walkthrough of a complete in silico workflow, from identifying a putative target for our compound of interest to performing and validating a molecular docking simulation.

Part I: Target Identification for Novel Ligands (Target Fishing)

Before a docking study can be initiated, a biologically relevant protein target must be identified. For a novel compound like this compound, we must employ computational methods to predict potential protein partners.

The Rationale for Target Fishing

Target fishing, or reverse docking, is a computational strategy that screens a query small molecule against a database of potential biological targets.[1][2] This approach is invaluable for elucidating the mechanism of action of novel compounds, identifying potential off-target effects, and for drug repurposing.[4][8] The underlying principle is that if a small molecule is structurally or chemically similar to known ligands for a particular target, it is likely to bind to that same target.[4]

Workflow for In Silico Target Identification

The overall workflow for target identification and subsequent docking is depicted below.

Caption: Overall workflow from target identification to molecular docking and analysis.

Experimental Protocol: Target Fishing

-

Ligand Preparation :

-

Obtain the 2D structure of this compound. This can be drawn using chemical drawing software like MarvinSketch or ChemDraw.

-

Convert the 2D structure to a simplified molecular-input line-entry system (SMILES) string. For our compound, a possible SMILES string is O=C(O)C1(CCC1)c2ccc(Cl)nc2.

-

Alternatively, generate a 3D conformation and save it in a standard format like .mol2 or .sdf.

-

-

Submission to a Target Fishing Web Server :

-

Numerous web-based tools are available for target fishing, such as PLATO, TarFisDock, and idTarget.[1][4][9] For this guide, we will use PLATO as an example due to its user-friendly interface and robust prediction capabilities.[4]

-

Navigate to the PLATO web server.

-

Input the SMILES string of the ligand into the query box.

-

Initiate the search. The server will compare the input molecule against its database of known active compounds and their targets.

-

-

Analysis of Predicted Targets :

-

The server will return a list of potential protein targets, ranked by a confidence score.

-

It is crucial to critically evaluate this list. Prioritize targets that are well-characterized and have a strong biological rationale for potential interaction.

-

For the purpose of this guide, let's hypothesize that the target fishing analysis predicted Cyclin-Dependent Kinase 2 (CDK2) as a high-confidence target. CDKs are a family of protein kinases that play a critical role in regulating the cell cycle, and their inhibitors are a major focus of cancer drug discovery.

-

Hypothetical Target Fishing Results

| Rank | Predicted Target | Target Class | Confidence Score | Rationale for Selection |

| 1 | CDK2 | Kinase | High | Well-established cancer target; many known small molecule inhibitors. |

| 2 | A G-protein coupled receptor | GPCR | Medium | Druggable target class, but lower confidence score. |

| 3 | A nuclear hormone receptor | Receptor | Medium | Potential for interaction, but less likely based on typical ligand scaffolds. |

Part II: Molecular Docking Workflow

With a putative target, CDK2, identified, we can now proceed with a detailed molecular docking study. The goal is to predict the binding mode and affinity of this compound within the ATP-binding pocket of CDK2.

Caption: Detailed workflow for molecular docking.

Receptor Preparation

The quality of the receptor structure is paramount for a successful docking study. We will use the crystal structure of CDK2 in complex with an inhibitor, which provides a biologically relevant conformation of the active site.

Protocol:

-

Download Protein Structure : Navigate to the RCSB Protein Data Bank (PDB) and download the structure of CDK2. A suitable entry is PDB ID: 1HCK . This structure contains the CDK2 protein in complex with the inhibitor staurosporine.

-

Clean the PDB File :

-

Load the 1HCK.pdb file into a molecular visualization program such as UCSF Chimera or PyMOL.[10]

-

Remove all non-essential molecules. This includes water molecules, co-crystallized ligands (staurosporine in this case), and any other heteroatoms or ions that are not critical for the protein's structural integrity or catalytic activity.[11] The rationale for removing water is that predicting the behavior of individual water molecules in the binding site is computationally complex and can introduce inaccuracies. However, in advanced docking, specific, highly conserved water molecules known to mediate ligand binding may be retained.[11]

-

-

Add Hydrogens and Assign Charges :

-

Crystal structures typically do not include hydrogen atoms. It is essential to add them to correctly model hydrogen bonds and ionization states.

-

Use a tool like UCSF Chimera's Dock Prep or AutoDock Tools (ADT) to add hydrogens and assign partial charges (e.g., Gasteiger charges).[12][13] This step ensures that the electrostatic interactions between the protein and the ligand are accurately calculated.

-

-

Save the Prepared Receptor : Save the cleaned, protonated receptor structure in the .pdbqt format, which is required by AutoDock Vina. This format includes atomic coordinates, partial charges, and atom types.

Ligand Preparation

Proper preparation of the ligand is equally important to ensure that its conformational flexibility and electrostatic properties are well-represented.

Protocol:

-

Generate 3D Structure : Convert the 2D structure of this compound into a 3D structure using software like Avogadro or the online ZINC database.[10]

-

Energy Minimization : Perform an energy minimization of the 3D structure using a force field (e.g., MMFF94). This process finds a low-energy, stable conformation of the molecule.

-

Assign Charges and Define Rotatable Bonds :

-

Load the minimized ligand structure into AutoDock Tools (ADT).

-

Add hydrogens and compute Gasteiger charges.

-

ADT will automatically detect and define the rotatable bonds in the ligand. This is crucial for flexible docking, where the ligand's conformation is allowed to change during the simulation.

-

-

Save the Prepared Ligand : Save the final ligand structure in the .pdbqt format.

Molecular Docking Simulation with AutoDock Vina

AutoDock Vina is a widely used, accurate, and fast open-source program for molecular docking.[14]

Protocol:

-

Define the Binding Site (Grid Box) :

-

The docking simulation needs to be focused on the region of the protein where the ligand is expected to bind. This is defined by a "grid box".

-

In our case, the binding site is the ATP-binding pocket of CDK2. A reliable way to define this is to use the coordinates of the co-crystallized ligand (staurosporine in 1HCK) as the center of the grid box.

-

In ADT or a similar program, center the grid box on the active site and ensure its dimensions (e.g., 25 x 25 x 25 Å) are large enough to accommodate the ligand and allow for rotational and translational sampling.[15]

-

-

Create a Configuration File : Create a text file (e.g., conf.txt) that specifies the paths to the prepared receptor and ligand files, the center and size of the grid box, and the name of the output file.

-

Run the Docking Simulation : Execute AutoDock Vina from the command line, providing the configuration file as input.

Analysis and Interpretation of Results

The output of the docking simulation is a file containing several predicted binding poses for the ligand, each with a corresponding binding affinity score.

Key Metrics for Analysis:

-

Binding Affinity (Score) : This value, reported in kcal/mol, is an estimate of the binding free energy. More negative values indicate stronger, more favorable binding.[16][17] It's important to note that this is a predicted value and should be used for ranking and comparison rather than as an absolute measure.[5][16]

-

Binding Pose : The 3D orientation and conformation of the ligand in the protein's active site. The top-ranked pose (with the most negative binding affinity) is typically the most interesting.

-

Intermolecular Interactions : Analyze the non-covalent interactions between the ligand and the protein. These interactions are the basis of molecular recognition and binding affinity.[5]

-

Hydrogen Bonds : Identify hydrogen bonds between donor/acceptor atoms on the ligand and protein residues. These are strong, directional interactions that are critical for specificity.

-

Hydrophobic Interactions : Look for interactions between nonpolar parts of the ligand and hydrophobic residues in the binding pocket.

-

Pi-stacking/Pi-cation interactions : If aromatic rings are present, these interactions can contribute significantly to binding.

-

Visualization:

-

Use a molecular visualization tool (PyMOL, Chimera, BIOVIA Discovery Studio) to load the receptor and the docked ligand poses.

-

Visualize the interactions between the top-ranked pose and the active site residues. Most software has tools to automatically identify and display hydrogen bonds and other interactions.

Hypothetical Docking Results for this compound with CDK2

| Pose | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) | Key Interacting Residues (Hypothetical) |

| 1 | -8.5 | 0.00 | Leu83, Glu81, Phe80, Asp86 |

| 2 | -8.2 | 1.21 | Leu83, Phe80, Lys33 |

| 3 | -7.9 | 1.85 | Leu83, Gln131, Asp145 |

In this hypothetical result, the top-ranked pose shows a strong binding affinity of -8.5 kcal/mol. Analysis reveals that the carboxylic acid group of the ligand forms a critical hydrogen bond with the backbone of Leu83 in the hinge region of CDK2, a common interaction for kinase inhibitors. The chloropyridine ring is positioned in a hydrophobic pocket formed by residues like Phe80.

Part III: Validation and Post-Docking Analysis

A crucial step in any in silico study is to validate the results to build confidence in the predictions.

Validation of the Docking Protocol

-

Re-docking : A common validation technique is to take the co-crystallized ligand from the PDB structure (staurosporine in 1HCK), remove it, and then dock it back into the same protein.[7] The docking protocol is considered valid if it can reproduce the experimental binding pose with a root-mean-square deviation (RMSD) of less than 2.0 Å.[7][18]

-

Use of Decoy Sets : Another validation method involves screening a set of known active molecules against a larger set of "decoy" molecules that are physically similar but topologically distinct and assumed to be inactive.[14] A good docking protocol should be able to distinguish the active compounds from the decoys by assigning them better scores.

Advanced Post-Docking Analysis

-

Molecular Dynamics (MD) Simulations : While docking provides a static snapshot of the binding pose, MD simulations can be used to study the dynamic stability of the protein-ligand complex over time. This can provide further confidence in the predicted binding mode and help to refine the understanding of the binding interactions.

Conclusion

This guide has outlined a comprehensive in silico workflow for the characterization of a novel small molecule, this compound. By initiating the process with target fishing, we can generate testable hypotheses about the molecule's biological function. The subsequent detailed molecular docking protocol provides a robust framework for predicting the binding mode and affinity against a putative target, in this case, CDK2. The hypothetical results suggest that this compound may act as a kinase inhibitor, providing a clear direction for subsequent experimental validation, such as in vitro binding assays and cell-based functional assays. This integrated computational approach is a cost-effective and powerful strategy to accelerate the early stages of drug discovery.

References

- ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.

- Lang, P. T., & Brozell, S. (2025). Tutorial: Prepping Molecules. UCSF DOCK.

- Mangiatordi, G. F., et al. (2022). PLATO: A Predictive Drug Discovery Web Platform for Efficient Target Fishing and Bioactivity Profiling of Small Molecules. MDPI.

- Li, H., et al. (n.d.). TarFisDock: a web server for identifying drug targets with docking approach. PMC.

- Ferreira, L. G., et al. (2015). Molecular Docking and Structure-Based Drug Design Strategies. MDPI.

- ProQuest. (n.d.). Discovery and Design: An in Silico Approach to Small Molecule Inhibitors.

- TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. (2013). NIH.

- Creative Proteomics. (n.d.). Molecular Docking Results Analysis and Accuracy Improvement.

- Gfeller, D., et al. (2021). Recent Advances in In Silico Target Fishing. MDPI.

- ResearchGate. (2022). How to validate the molecular docking results?.

- ResearchGate. (2024). How to interprete and analyze molecular docking results?.

- Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology.

- Molecular Docking Tutorial. (n.d.).

- Wells, G. (2020). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. YouTube.

- How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. (2025). YouTube.

- Ross, G. (n.d.). Session 4: Introduction to in silico docking.

- Wang, J.-C., et al. (2012). idTarget: a web server for identifying protein targets of small chemical molecules with robust scoring functions and a divide-and-conquer docking approach. Nucleic Acids Research.

- TarFisDock: A web server for identifying drug targets with docking approach. (2006). PDF.

- In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. (n.d.). MDPI.

- Preparing the protein and ligand for docking. (n.d.).

- Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2025). YouTube.

- Byrne, R., & Schneider, G. (n.d.). In Silico Target Prediction for Small Molecules. OUCI.

- MultiDock Screening Tool - Reverse docking demonstration. (2022). YouTube.

- ResearchGate. (2019). Molecular docking proteins preparation.

- Validation Studies of the Site-Directed Docking Program LibDock. (n.d.). ACS Publications.

- Validation Studies of the Site-Directed Docking Program LibDock. (n.d.). Journal of Chemical Information and Modeling.

- Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds. (n.d.).

- Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. (n.d.). NIH.

- Learn Maestro: Preparing protein structures. (2024). YouTube.

- ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina. (2023). PMC - NIH.

- Reverse docking: Significance and symbolism. (2024).

- A simple re-docking tutorial. (n.d.). ADFR - Center for Computational Structural Biology.

- Bolivar Avila, S. (2021). Molecular Docking Protocol. ResearchGate.

Sources

- 1. TarFisDock: a web server for identifying drug targets with docking approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Reverse docking: Significance and symbolism [wisdomlib.org]

- 4. mdpi.com [mdpi.com]

- 5. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 6. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 7. researchgate.net [researchgate.net]

- 8. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]

- 11. researchgate.net [researchgate.net]

- 12. sites.ualberta.ca [sites.ualberta.ca]

- 13. 6. Preparing the protein and ligand for docking — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]

- 14. Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]

- 17. m.youtube.com [m.youtube.com]

- 18. researchgate.net [researchgate.net]

Introduction: The Convergence of Privileged Scaffolds in Drug Discovery

An In-depth Technical Guide to Pyridinyl Cyclobutane Carboxylic Acid Analogs

In the landscape of modern medicinal chemistry, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. The pyridinyl and cyclobutane carboxylic acid moieties represent two such "privileged scaffolds." The pyridine ring, an isostere of benzene, is the second most common nitrogen-containing heterocycle in FDA-approved drugs.[1] Its nitrogen atom acts as a hydrogen bond acceptor, modulates lipophilicity, and improves aqueous solubility and metabolic stability, making it a versatile component in drug candidates targeting a vast array of biological systems.[1][2] The cyclobutane ring, a strained four-membered carbocycle, offers a unique three-dimensional geometry that is distinct from more common aliphatic or aromatic rings.[3] This constrained structure can provide metabolic stability, improve binding affinity by locking ligands into favorable conformations, and serve as a rigid scaffold for precise substituent placement.[3][4]

The fusion of these two motifs into pyridinyl cyclobutane carboxylic acid analogs has yielded compounds with significant therapeutic potential. These molecules are being investigated for a range of conditions, from central nervous system (CNS) disorders to metabolic diseases.[5][6] This guide, intended for researchers and drug development professionals, provides a comprehensive review of the synthesis, structure-activity relationships (SAR), and therapeutic applications of this promising class of compounds, grounding the discussion in mechanistic principles and field-proven experimental insights.

Part 1: Synthetic Strategies for Stereocontrolled Construction

The primary synthetic challenge in this class of molecules lies in the construction of the substituted cyclobutane ring with precise stereochemical control. The relative orientation of the pyridinyl and carboxylic acid groups (e.g., cis vs. trans) is often critical for biological activity. Several strategies have been developed to address this challenge.

A prominent and scalable approach involves a Knoevenagel condensation followed by a diastereoselective reduction.[7] This method typically starts with a suitable cyclobutanone derivative, which undergoes condensation with an activated methylene compound like Meldrum's acid. The subsequent reduction of the resulting cyclobutylidene intermediate is the key stereochemistry-determining step. The choice of reducing agent and reaction conditions dictates the final cis/trans ratio.

Another powerful, albeit less common, strategy leverages modern C–H functionalization logic.[8] This approach views a group on the cyclobutane ring, such as a carboxylic acid, as a latent directing group to guide the palladium-catalyzed arylation of a C(sp³)–H bond. This can be an efficient way to install the pyridinyl moiety directly onto a pre-formed cyclobutane core.

Caption: A generalized synthetic workflow for pyridinyl cyclobutane carboxylic acid analogs.

Part 2: Pharmacology and Key Therapeutic Targets

Pyridinyl cyclobutane carboxylic acid analogs have shown activity against several important biological targets, most notably nicotinic acetylcholine receptors (nAChRs) and G protein-coupled receptors like GPR120.

Nicotinic Acetylcholine Receptors (nAChRs)

nAChRs are ligand-gated ion channels that play a critical role in synaptic transmission in the central and peripheral nervous systems.[9] They are implicated in a wide range of physiological processes, including cognitive function, reward, and pain perception. Consequently, nAChR modulators are sought after for treating nicotine addiction, Alzheimer's disease, Parkinson's disease, and chronic pain.[6]

The pharmacophore for nAChR agonists classically consists of a cationic center (typically a protonated amine) and a hydrogen bond acceptor.[10] In pyridinyl-containing ligands, the pyridine nitrogen serves as this crucial hydrogen bond acceptor, interacting with a backbone NH group in the receptor's binding pocket.[9][10] The cyclobutane scaffold serves to rigidly position the pyridinyl group and other substituents in the optimal orientation for binding at the interface between receptor subunits. Analogs in this class have been developed as both agonists and antagonists, with selectivity for specific nAChR subtypes (e.g., α4β2 vs. α7) being a key goal of medicinal chemistry efforts.[11]

Caption: Signaling pathway for nAChR activation by a pyridinyl agonist.

GPR120 Modulation

GPR120 is a G protein-coupled receptor that is activated by polyunsaturated fatty acids. It is preferentially expressed in adipose tissue and macrophages and has emerged as a promising target for the treatment of type 2 diabetes and other metabolic disorders.[5] GPR120 activation improves insulin sensitivity and exerts anti-inflammatory effects. Certain cyclobutane carboxylic acid analogs, including those with pyridinyl-like heterocycles, have been identified as potent GPR120 modulators, highlighting the versatility of this chemical scaffold.[5]

Part 3: Structure-Activity Relationship (SAR) Analysis

The biological activity of pyridinyl cyclobutane carboxylic acid analogs is highly dependent on their specific chemical structure. SAR studies have revealed several key trends that guide the design of new, more potent, and selective compounds.

-

Cyclobutane Stereochemistry : The relative stereochemistry of the substituents on the cyclobutane ring is paramount. For many targets, a cis-1,3-disubstitution pattern is preferred, as it projects the pyridinyl and carboxylic acid groups in a specific spatial orientation that maximizes receptor engagement.[7]

-